methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Overview
Description
“Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a chemical compound that belongs to the class of heterocyclic building blocks . It has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves a series of chemical reactions. In one study, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)c1ccnc2[nH]ccc12
. The empirical formula is C9H8N2O2
and the molecular weight is 176.17
. Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . They have also been found to inhibit the migration and invasion of 4T1 cells .Physical and Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives involves the inhibition of the FGFR signaling pathway, which plays an essential role in various types of tumors . They have also been found to target JAK3, a protein tyrosine kinase that plays crucial roles in modulating a number of inflammatory and immune mediators .
Future Directions
The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives could involve their potential use in cancer therapy, given their potent activities against FGFR1, 2, and 3 . They could also be explored as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation .
Properties
IUPAC Name |
methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNUANQTBKCESP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CNC2=NC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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